Cas no 68889-62-3 ((S)-3-Aminohexan-1-ol hydrochloride)
(S)-3-Aminohexan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-Aminohexan-1-ol hydrochloride
- (3S)-3-aminohexan-1-ol,hydrochloride
- (S)-3-Aminohexan-1-ol HCl
- AK104471
- 0636AC
- AX8238614
- (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
- SCHEMBL22322358
- DS-4229
- I11080
- MFCD23701471
- DTXSID10855669
- (3S)-3-AMINOHEXAN-1-OL HYDROCHLORIDE
- (S)-3-Aminohexan-1-olhydrochloride
- AKOS016009120
- A866953
- (3S)-3-aminohexan-1-ol;hydrochloride
- 68889-62-3
- EN300-7401724
- CS-0152589
- (S)-3-Amino-1-hexanol Hydrochloride
- (S)?-3-?Amino-1-?hexanol Hydrochloride
-
- MDL: MFCD23701471
- Inchi: 1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1
- InChI Key: LWUKXXYWSXUWIF-RGMNGODLSA-N
- SMILES: Cl.OCC[C@H](CCC)N
Computed Properties
- Exact Mass: 153.09200
- Monoisotopic Mass: 153.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 47.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
Experimental Properties
- PSA: 46.25000
- LogP: 1.99850
(S)-3-Aminohexan-1-ol hydrochloride Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-3-Aminohexan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR688-200mg |
(S)-3-Aminohexan-1-ol hydrochloride |
68889-62-3 | 97% | 200mg |
1770.0CNY | 2021-08-04 | |
| TRC | S292730-25mg |
(S)-3-Aminohexan-1-ol Hydrochloride |
68889-62-3 | 25mg |
$224.00 | 2023-05-17 | ||
| TRC | S292730-50mg |
(S)-3-Aminohexan-1-ol Hydrochloride |
68889-62-3 | 50mg |
$442.00 | 2023-05-17 | ||
| TRC | S292730-100mg |
(S)-3-Aminohexan-1-ol Hydrochloride |
68889-62-3 | 100mg |
$810.00 | 2023-05-17 | ||
| TRC | S292730-250mg |
(S)-3-Aminohexan-1-ol Hydrochloride |
68889-62-3 | 250mg |
$1745.00 | 2023-05-17 | ||
| abcr | AB460380-250 mg |
(S)-3-Aminohexan-1-ol hydrochloride, 95%; . |
68889-62-3 | 95% | 250mg |
€141.50 | 2023-05-18 | |
| abcr | AB460380-1 g |
(S)-3-Aminohexan-1-ol hydrochloride, 95%; . |
68889-62-3 | 95% | 1g |
€272.60 | 2023-05-18 | |
| abcr | AB460380-5 g |
(S)-3-Aminohexan-1-ol hydrochloride, 95%; . |
68889-62-3 | 95% | 5g |
€792.60 | 2023-05-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR688-100mg |
(S)-3-Aminohexan-1-ol hydrochloride |
68889-62-3 | 97% | 50mg |
708.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR688-250mg |
(S)-3-Aminohexan-1-ol hydrochloride |
68889-62-3 | 97% | 250mg |
2776CNY | 2021-05-08 |
(S)-3-Aminohexan-1-ol hydrochloride Suppliers
(S)-3-Aminohexan-1-ol hydrochloride Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (S)-3-Aminohexan-1-ol hydrochloride
Introduction to (S)-3-Aminohexan-1-ol Hydrochloride (CAS No. 68889-62-3)
(S)-3-Aminohexan-1-ol hydrochloride is a chiral organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 68889-62-3, this compound is a key intermediate in the synthesis of various biologically active molecules. Its unique stereochemical configuration and chemical properties make it a valuable building block for drug discovery and therapeutic applications.
The compound belongs to the class of amino alcohols, which are widely recognized for their diverse biological activities. The presence of both an amine and a hydroxyl group in its molecular structure allows for versatile chemical modifications, enabling the synthesis of complex derivatives with tailored pharmacological properties. This flexibility has made (S)-3-Aminohexan-1-ol hydrochloride a popular choice among medicinal chemists and researchers.
In recent years, there has been a growing interest in the development of enantiomerically pure compounds due to their improved pharmacological efficacy and reduced side effects. The (S)-configuration of this compound ensures high enantiomeric purity, which is crucial for achieving optimal therapeutic outcomes. This aspect has been particularly relevant in the design of novel drugs targeting specific biological pathways.
One of the most compelling applications of (S)-3-Aminohexan-1-ol hydrochloride is in the field of neuropharmacology. Research has demonstrated that this compound can serve as a precursor for the synthesis of neuroactive peptides and small molecules. These derivatives have shown promise in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The precise stereochemistry of (S)-3-Aminohexan-1-ol hydrochloride plays a critical role in modulating receptor interactions and enhancing drug bioavailability.
The pharmaceutical industry has also explored the use of (S)-3-Aminohexan-1-ol hydrochloride in the development of antibiotics and antiviral agents. Its structural framework allows for the introduction of functional groups that can interact with bacterial enzymes or viral proteases, thereby inhibiting their activity. This has led to the discovery of novel compounds with potent antimicrobial properties, contributing to the fight against drug-resistant pathogens.
Furthermore, (S)-3-Aminohexan-1-ol hydrochloride has found applications in materials science, particularly in the synthesis of chiral polymers and liquid crystals. These materials exhibit unique optical and electronic properties, making them suitable for use in advanced technological devices such as LCD screens and organic light-emitting diodes (OLEDs). The ability to control molecular chirality at the atomic level has opened up new possibilities for designing functional materials with enhanced performance.
The synthesis of (S)-3-Aminohexan-1-ol hydrochloride typically involves asymmetric reduction or chiral resolution techniques to ensure high enantiomeric purity. Advances in catalytic methods have significantly improved the efficiency and scalability of these processes, making it more feasible to produce large quantities of this compound for industrial applications. Additionally, green chemistry principles have been increasingly adopted in its synthesis, minimizing environmental impact through solvent recovery and waste reduction strategies.
Recent studies have also highlighted the potential role of (S)-3-Aminohexan-1-ol hydrochloride in regenerative medicine. Its ability to promote cell proliferation and tissue repair has been observed in various experimental models. This suggests that it could be used in developing therapies for injuries, burns, and degenerative diseases where tissue regeneration is crucial. The compound's biocompatibility and low toxicity profile further enhance its suitability for medical applications.
The future prospects of (S)-3-Aminohexan-1-ol hydrochloride are promising, with ongoing research exploring its potential in diverse fields. As our understanding of molecular interactions continues to evolve, new applications are likely to emerge, further solidifying its importance as a versatile chemical entity. The continued investment in research and development will undoubtedly lead to innovative uses that benefit both industry and society.
68889-62-3 ((S)-3-Aminohexan-1-ol hydrochloride) Related Products
- 116339-09-4(1-EICOSANOL, 3-AMINO-)
- 64197-80-4((S)-3-Aminohexan-1-ol)
- 1158985-17-1((S)-3-Aminoheptan-1-ol)
- 64197-81-5(1-Hexanol, 3-amino-, (3R)-)
- 1216414-18-4(4-Amino-1-pentanol-d4 Hydrochloride Salt)
- 1402805-31-5((3R)-3-Aminoheptan-1-ol;hydrochloride)
- 68889-61-2(3-aminohexan-1-ol)
- 119910-50-8(3-aminoheptan-1-ol)
- 486449-98-3((R)-3-Aminooctane-1-ol)
- 104808-73-3(1-Hexanol, 3-amino-, hydrochloride)